molecular formula C15H21N B15259763 6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane

6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane

Cat. No.: B15259763
M. Wt: 215.33 g/mol
InChI Key: LXJWLQKEGUCREW-UHFFFAOYSA-N
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Description

6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane (CAS: 2059974-67-1) is a bicyclic amine featuring a fused cyclopropane-cyclobutane system with a nitrogen atom at position 3 and a 4-isopropylphenyl substituent at position 6 . The 3-azabicyclo[3.2.0]heptane core imports rigidity, influencing conformational stability and receptor interactions.

Properties

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

6-(4-propan-2-ylphenyl)-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C15H21N/c1-10(2)11-3-5-12(6-4-11)14-7-13-8-16-9-15(13)14/h3-6,10,13-16H,7-9H2,1-2H3

InChI Key

LXJWLQKEGUCREW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3C2CNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the enantioselective construction of the azabicyclo scaffold. This method typically starts with an acyclic precursor that contains all the necessary stereochemical information to form the bicyclic structure . Another approach involves the photochemical decomposition of substituted pyrazolines, which offers the advantages of simple operation and mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the compound’s modifications.

Comparison with Similar Compounds

LU-111995: 6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane

  • Structure : 4-Fluorophenyl substituent at position 4.
  • Activity : High affinity for dopamine D4 and 5-HT2A receptors, with selectivity over D2 receptors .
  • Its selectivity profile suggests reduced extrapyramidal side effects compared to classical neuroleptics .
  • Comparison : The 4-isopropyl group in the target compound introduces steric bulk and lipophilicity, which may alter blood-brain barrier penetration and receptor subtype selectivity compared to LU-111995’s fluorine.

Halogenated Derivatives

  • 6-(3-Chlorophenyl)-3-azabicyclo[3.2.0]heptane (CAS: 1238518-34-7):
    • Molecular weight: 207.70; chlorine’s electronegativity may enhance polar interactions .
  • 6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane (CAS: ENAH3047CD7F):
    • Molecular weight: 252.16; bromine’s larger size could increase steric hindrance and metabolic stability .
  • Comparison : Halogens (Cl, Br) vs. isopropyl: Halogens improve metabolic stability but may reduce solubility. The isopropyl group’s hydrophobicity could enhance membrane permeability.

Oxygen- and Sulfur-Containing Analogs

  • 3-Oxa-6-azabicyclo[3.2.0]heptane (CAS: 38654-15-8):
    • Replaces a carbon with oxygen, reducing ring strain and increasing polarity (pKa: 10.59) .
  • Comparison : Heteroatom substitution alters electronic properties and ring geometry, impacting receptor binding and solubility.

Stereochemical Variants

  • Chemoenzymatic Derivatives (e.g., 3-azabicyclo[3.2.0]heptane with variable R-groups):
    • Enantiomers resolved via immobilized lipase B showed distinct D2L/D3 vs. D1 receptor affinities .
    • Key Insight : Stereochemistry at the bicyclic core critically influences dopaminergic selectivity.

Data Table: Structural and Functional Comparison

Compound Name Substituent Molecular Weight Biological Activity Key Properties References
6-[4-(Propan-2-yl)phenyl]-3-azabicyclo... 4-isopropylphenyl 215.3 (calc.) Undisclosed High lipophilicity
LU-111995 4-fluorophenyl ~370 (est.) D4/5-HT2A antagonist High D4 selectivity
6-(3-Chlorophenyl)-3-azabicyclo... 3-chlorophenyl 207.70 Undisclosed Enhanced polar interactions
6-(2-Fluorophenyl)-3-azabicyclo... 2-fluorophenyl 205.2 (calc.) Undisclosed Steric effects at ortho
cis-3-Azabicyclo[3.2.0]heptane-2,4-dione 2,4-dione 168.15 Structural model Hydrogen-bonding capacity

Key Research Findings

  • Substituent Effects : Para-substituted aryl groups (e.g., 4-F, 4-isopropyl) optimize receptor interactions, while ortho-substituents (e.g., 2-F) introduce steric hindrance .
  • Metabolic Stability : Halogenated derivatives exhibit longer half-lives, whereas isopropyl groups may undergo oxidative metabolism .
  • Stereochemical Influence: Enantiomeric resolution (e.g., via lipase B) demonstrates that minor structural changes can drastically alter receptor affinity .

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